Oxytocin receptor antagonist 1 is a compound that inhibits the action of oxytocin by blocking its receptor, known as the oxytocin receptor. This receptor is part of the G-protein-coupled receptor superfamily and plays a crucial role in various physiological processes, including social bonding, reproductive behaviors, and parturition. The antagonism of this receptor can have significant implications in therapeutic settings, particularly in the management of conditions like preterm labor.
The primary source for oxytocin receptor antagonist 1 is derived from research on oxytocin and its interactions with the oxytocin receptor. Notably, Atosiban is one of the first clinically used oxytocin receptor antagonists, synthesized to prevent premature labor. Other compounds, such as barusiban and retosiban, have also been developed for similar purposes .
Oxytocin receptor antagonist 1 falls under the classification of peptide antagonists. It is characterized by its ability to selectively bind to the oxytocin receptor without activating it, thereby inhibiting the physiological effects mediated by oxytocin.
The synthesis of oxytocin receptor antagonist 1 typically employs solid-phase peptide synthesis techniques. This method allows for the efficient construction of peptide chains while minimizing by-product formation. Key steps include:
The synthesis process often begins with protected linear precursors that are subsequently cyclized to form the active antagonist. The cyclization step is crucial as it introduces structural rigidity and enhances proteolytic resistance, which is vital for therapeutic efficacy .
Oxytocin receptor antagonist 1 has a complex molecular structure characterized by a cyclic arrangement of amino acids that includes disulfide bridges. The specific sequence and modifications can vary among different antagonists but generally retain a core structure that allows for effective binding to the oxytocin receptor.
The molecular weight and specific structural details can vary based on modifications made during synthesis. For instance, Atosiban has a molecular formula of C_43H_66N_12O_12S_2 and features a cyclic disulfide bond critical for its function .
The primary chemical reactions involved in the synthesis of oxytocin receptor antagonist 1 include:
These reactions are often performed under controlled conditions to ensure high purity and yield of the final product. The use of solid-phase synthesis allows for easier purification steps, such as high-performance liquid chromatography (HPLC), to isolate the desired peptide .
Oxytocin receptor antagonist 1 works by binding to the oxytocin receptor and preventing oxytocin from exerting its effects. This blockade can inhibit various physiological responses such as uterine contractions during labor.
Research indicates that these antagonists have varying affinities for different receptors, with some showing higher selectivity for the oxytocin receptor over vasopressin receptors . This selectivity is crucial in minimizing side effects associated with vasopressin activity.
Oxytocin receptor antagonist 1 typically exists as a solid or powder at room temperature, with solubility varying based on its specific formulation and modifications.
Relevant analyses often include spectroscopic methods (e.g., NMR, mass spectrometry) to confirm structure and purity post-synthesis .
Oxytocin receptor antagonist 1 has significant potential applications in various fields:
Furthermore, ongoing research into new derivatives continues to explore broader therapeutic applications beyond obstetrics .
Oxytocin receptor antagonists represent a critical class of compounds that selectively inhibit oxytocin signaling through competitive or non-competitive binding at the oxytocin receptor (OXTR). The OXTR is a class I G protein-coupled receptor (GPCR) primarily coupled to Gαq/11 proteins, activating phospholipase C-beta (PLC-β) and triggering the inositol trisphosphate (IP3)/diacylglycerol (DAG) pathway. This cascade elevates intracellular calcium concentrations ([Ca²⁺]i), driving smooth muscle contraction and neuroendocrine responses [1] [8]. OT antagonist 1 (Ki = 50 nM) exemplifies a potent non-peptide inhibitor that disrupts this pathway, effectively suppressing oxytocin-induced calcium mobilization in target tissues [9].
Neuroendocrine modulation by OXTR antagonists extends beyond peripheral effects. Central administration of compounds like 1-deamino-2-D-Tyr-(OEt)-4-Thr-8-Orn-oxytocin inhibits oxytocin-mediated release of pancreatic hormones (insulin, somatostatin) and gastrointestinal peptides (cholecystokinin), demonstrating cross-talk between oxytocinergic pathways and metabolic regulation. This effect occurs via vagal activation originating from the paraventricular hypothalamic nucleus, highlighting the role of OXTR antagonists in dissecting brain-gut axis communication [6]. Furthermore, these antagonists regulate stress and anxiety responses by modulating interactions between oxytocin and serotonin receptors (5-HT1A), as evidenced by blockade of 8-OH-DPAT-induced neuroendocrine changes [6].
Table 1: Neuroendocrine Effects of Select OXTR Antagonists
Compound | Target Receptor | Primary Neuroendocrine Effects | Experimental Model |
---|---|---|---|
OT antagonist 1 | OXTR (Ki=50 nM) | Suppresses OT-induced calcium flux | In vitro binding |
1-deamino-2-D-Tyr-(OEt)-4-Thr-8-Orn-oxytocin | OXTR | Inhibits insulin release, reduces CCK/somatostatin secretion | Rat in vivo |
Atosiban | OXTR/V1a | Blocks central anxiety pathways | Human clinical studies |
Preterm Labor Management: OXTR antagonists demonstrate significant tocolytic efficacy by suppressing uterine contractility. Atosiban (a mixed OXTR/V1a antagonist) and nolasiban (selective OXTR antagonist) inhibit both oxytocin and prostaglandin F2α (PGF2α)-induced contractions in human myometrium. This occurs through:
Benign Prostatic Hyperplasia (BPH): The OXTR is highly expressed in prostate stromal cells and co-localizes with α-smooth muscle actin-positive contractile cells. Atosiban significantly reduces spontaneous prostate contractions in tissue from aging males, with efficacy correlating with patient age (R²=0.472, p<0.05). This identifies OXTR as a novel target for dynamic BPH component management, potentially avoiding sexual side effects of current α-blockers [5].
Oncological Applications: Emerging evidence implicates OXTR in cancer progression via Hippo/YAP pathway crosstalk. OXTR activation forms an OXTR-ARRB2 complex that competitively inhibits LATS1-mediated YAP phosphorylation. This increases nuclear YAP signaling and upregulates proliferative genes. Atosiban antagonism promotes LATS1-dependent YAP phosphorylation, sequestering it cytoplasmally and inhibiting gastric cancer progression in preclinical models [7].
Psychiatric Disorders: Selective OXTR antagonists show promise in modulating social behavior abnormalities in autism spectrum disorders by normalizing oxytocinergic hyperactivity. Compounds like barusiban exhibit superior receptor specificity (OXTR vs V1a) for central applications [2].
Oxytocin and vasopressin receptors share significant structural homology but exhibit distinct physiological roles and ligand selectivity.
Receptor Selectivity Profiles:
Table 2: Receptor Selectivity of OXTR and Vasopressin Antagonists
Compound | OXTR Affinity | V1a Affinity | V1b Affinity | V2 Affinity | Primary Therapeutic Use |
---|---|---|---|---|---|
OT antagonist 1 | +++ (Ki=50 nM) | + | - | - | Research tool |
Atosiban | +++ | ++ | + | - | Preterm labor |
Barusiban | ++++ | + | - | - | Preterm labor (investigational) |
Conivaptan | + | ++++ | +++ | ++++ | Hyponatremia |
Tolvaptan | - | + | - | ++++ | Autosomal polycystic kidney disease |
Relative affinity: (-) negligible; (+) low; (++) moderate; (+++) high; (++++) very high |
Functional Implications in Smooth Muscle:
Therapeutic Advantages:
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7